1H-Pyrazole-4-carbonitrile hydrochloride
CAS No.: 1416351-94-4
Cat. No.: VC2856709
Molecular Formula: C4H4ClN3
Molecular Weight: 129.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416351-94-4 |
---|---|
Molecular Formula | C4H4ClN3 |
Molecular Weight | 129.55 g/mol |
IUPAC Name | 1H-pyrazole-4-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H |
Standard InChI Key | JXSZCZJXJVUJEE-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1)C#N.Cl |
Canonical SMILES | C1=C(C=NN1)C#N.Cl |
Introduction
Chemical Structure and Properties
Structural Features
1H-Pyrazole-4-carbonitrile hydrochloride consists of a pyrazole core with a nitrile group at the 4-position. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. The presence of the nitrile group (-CN) at position 4 introduces electron-withdrawing effects that influence the electronic distribution within the molecule.
The structural characteristics of 1H-Pyrazole-4-carbonitrile hydrochloride can be compared with related compounds such as 1H-Pyrazole-4-carbonitrile, 1,3-diphenyl- (C16H11N3) and 5-amino-1-aryl-1H-pyrazole-4-carbonitriles . While these compounds share the pyrazole-4-carbonitrile core structure, they differ in substituents and salt formation, which significantly affects their chemical behavior.
Physical and Chemical Properties
Based on its structure and comparison with related compounds, 1H-Pyrazole-4-carbonitrile hydrochloride is expected to have the following physical and chemical properties:
The nitrile functional group in this compound is susceptible to various nucleophilic additions and can undergo hydrolysis to form carboxylic acid derivatives under appropriate conditions. The pyrazole ring itself is aromatic and relatively stable but can participate in various electrophilic and nucleophilic substitution reactions depending on reaction conditions.
Synthesis Methods
Specific Synthesis Examples from Related Compounds
Drawing from the synthesis of related compounds, particularly 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as described in search result , we can outline a potential synthetic pathway:
The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile in ethanol under reflux conditions . This approach yields pyrazole derivatives with high regioselectivity.
Similarly, search result describes a general procedure for preparing 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles:
"A mixture of the appropriate phenylhydrazine (0.001 mol) and 10 mL of ethanol was stirred and allowed to reflux. Then, 2-(ethoxymethylene)malononitrile (0.001 mol) dissolved in 10 mL of ethanol was slowly added. The reaction mixture was refluxed for 2 h. The reaction mixture was poured into 50 mL of ice-cold water. The precipitate was collected by filtration and washed with water to provide 10a-c in 61-80% yield."
Solvent Effects and Reaction Conditions
The choice of solvent can significantly impact the synthesis efficiency of pyrazole derivatives. For related compounds, protic solvents like ethanol and trifluoroethanol (TFE) have shown superior performance compared to aprotic solvents like THF .
For example, when synthesizing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the highest yields were obtained with TFE and ethanol as solvents, while the reaction in THF occurred slowly and gave low yields .
A comparative study of solvent effects on the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile showed the following results:
Solvent | Reaction Time | Yield (%) | Source |
---|---|---|---|
Trifluoroethanol (TFE) | 30 min | High | |
Ethanol | 30 min | High | |
Methanol | 30 min | Moderate | |
THF | 30 min | Low |
These results suggest that protic solvents are generally more effective for this type of reaction, likely due to their ability to stabilize charged intermediates during the reaction pathway.
Applications and Significance
Role as a Chemical Intermediate
1H-Pyrazole-4-carbonitrile hydrochloride serves as a valuable building block in organic synthesis. The presence of the nitrile group provides a versatile handle for further transformations, including:
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Hydrolysis to carboxylic acids or amides
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Reduction to amines or aldehydes
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Cycloaddition reactions to form more complex heterocycles
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Metal-catalyzed cross-coupling reactions
This versatility makes it an important intermediate in the synthesis of more complex molecules with potential applications in pharmaceutical and agricultural chemistry.
Research Applications
1H-Pyrazole-4-carbonitrile hydrochloride can serve as:
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A model compound for studying reaction mechanisms
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A precursor in medicinal chemistry research
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A building block for materials science applications
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A reference compound in analytical chemistry
Researchers have specifically noted that "these products (3a-f) and derivatives have a potential academic and industrial use as key intermediates, in special, for application in crop protection" , highlighting the importance of pyrazole-4-carbonitrile derivatives in research and development.
Analysis and Characterization
Spectroscopic Properties
While the search results don't provide specific spectroscopic data for 1H-Pyrazole-4-carbonitrile hydrochloride, we can infer expected spectral characteristics based on related compounds. For example, the 1H NMR, 13C NMR, and other spectroscopic data for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (3b) and 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (3d) are provided in search result .
For 1H-Pyrazole-4-carbonitrile hydrochloride, we would expect:
Spectroscopic Method | Expected Features | Characteristic Values |
---|---|---|
1H NMR | Pyrazole ring protons | δ 7.5-8.5 ppm |
N-H proton | Broad signal, variable position | |
13C NMR | Pyrazole ring carbons | δ 130-150 ppm |
Nitrile carbon | δ 110-115 ppm | |
IR Spectroscopy | C≡N stretching | 2200-2240 cm-1 |
N-H stretching | 3100-3400 cm-1 | |
Mass Spectrometry | Molecular ion peak | m/z 94 [M-HCl]+ |
For comparison, related compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile shows: "1H RMN [300 MHz (CDCl3)] δ = 4.61 (s br, 2H, NH2); 7.19 - 7.26 (m, 2H, CH); 7.47 - 7.51 (m, 2H, CH); 7.63 (s, 1H, CH)" and "13C NMR [75 MHz]: δ = 76.1(C); 113.8 (C); 116.8 - 117.1 (CH, 1J = 23.09 Hz); 126.4 - 126.5 (CH, 2J = 9.50 Hz); 132.9 (C); 141.3 (CH); 149.8 (C); 160.7 and 164,0 (C, 2J = 250.34 Hz)" .
Analytical Methods
Common analytical methods for characterizing 1H-Pyrazole-4-carbonitrile hydrochloride would include:
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NMR spectroscopy (1H, 13C)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Elemental analysis
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X-ray crystallography (for solid-state structure)
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HPLC for purity determination
The search results indicate that for related compounds, a combination of these techniques was used for structural confirmation: "Their structures were confirmed by spectroscopy data (1H, 13C, 19F, COSY (correlation spectroscopy), HSQC (heteronuclear single-quantum correlation spectroscopy) and HMBC (heteronuclear multiple-bond correlation spectroscopy); MS (mass-spectrometry)" .
Table 1 in the referenced paper indicates: "As it is clear from this table, the highest yields of the desired pyrazole were obtained with TFE and ethanol as solvents (Table 1, entries 1 and 2). The reaction in an aprotic solvent, such as THF (Table 1, entry 3), occured quite slowly after 30 min and a low yield of the product was obtained" .
Regioselectivity in Synthesis
A significant finding in the synthesis of pyrazole derivatives is the high regioselectivity observed in certain reactions. For example, the reaction of aryl hydrazines with (ethoxymethylene)malononitrile yielded 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as exclusive products, with no other regioisomers or uncyclized hydrazides observed .
The study reports: "An excellent regio-selectivity was found when pyrazole derivatives were formed as an exclusive product. No other regioisomer or uncyclised hydrazide was observed" . This regioselectivity is valuable for developing efficient synthetic routes to specific pyrazole derivatives.
Yield Variability with Different Substituents
Research has shown that the yields of pyrazole derivatives can vary significantly depending on the substituents present on the starting materials. For the series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles synthesized in the referenced study, yields ranged from 47% to 93% .
Compound | Aryl Group | Yield (%) | Source |
---|---|---|---|
3a | C6H5 | 84% | |
3b | 4-F-C6H4 | 47% | |
3c | C6F5 | 63% | |
3d | 4-CF3-C6H5 | 67% | |
3e | 2,6-Cl2-4-CF3-C6H2 | 47% | |
3f | 4-CH3O-C6H4 | 68% |
This variability suggests that electronic and steric factors of the substituents play important roles in the reaction efficiency. Such findings could inform the optimization of synthesis conditions for 1H-Pyrazole-4-carbonitrile hydrochloride.
Comparison with Related Compounds
Structural Comparisons
1H-Pyrazole-4-carbonitrile hydrochloride can be compared with several related compounds mentioned in the search results:
Compound | Molecular Formula | Key Structural Features | Differences from 1H-Pyrazole-4-carbonitrile HCl |
---|---|---|---|
1H-Pyrazole-4-carbonitrile hydrochloride | C4H4ClN3 | Pyrazole core with nitrile at position 4, hydrochloride salt | Reference compound |
1H-Pyrazole-4-carbonitrile, 1,3-diphenyl- | C16H11N3 | Phenyl groups at positions 1 and 3 | Additional phenyl substituents, no salt formation |
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | Amino group at position 5, phenyl at position 1 | Additional amino and phenyl groups, no salt formation |
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | C11H10N4 | Amino group at position 5, 4-methylphenyl at position 1 | Additional amino and 4-methylphenyl groups, no salt formation |
These structural differences significantly impact the physical properties, reactivity, and potential applications of each compound.
Functional Group Effects
The presence of different functional groups significantly affects the properties and reactivity of pyrazole derivatives:
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The nitrile group at position 4 acts as an electron-withdrawing group, affecting the electronic distribution in the pyrazole ring
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Amino substituents (as in 5-amino derivatives) introduce electron-donating effects and hydrogen bonding capabilities
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Aryl substituents can provide additional sites for functionalization and modify physical properties like solubility and lipophilicity
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The hydrochloride salt formation enhances water solubility but may decrease lipophilicity compared to the free base
These functional group effects are important considerations for the application of 1H-Pyrazole-4-carbonitrile hydrochloride and related compounds in synthesis and medicinal chemistry.
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